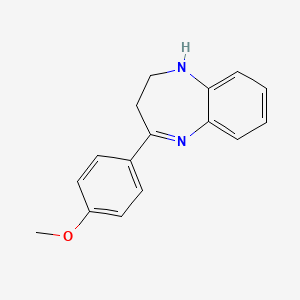

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

概要

説明

The compound “4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a methoxyphenyl group at the 4-position . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the conformer analysis of isomer structures of para-, meta-, and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .科学的研究の応用

Synthesis and Characterization

- Synthesis of 1,5-Benzothiazepines : A study discussed the synthesis of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines, including characterization using elemental analysis, IR, 1H NMR, and mass spectral studies (Pant et al., 1998).

Pharmacological Research

- Diltiazem Synthesis : Research on the resolution of a 3-(4-methoxyphenyl)glycidic acid ester led to the synthesis of diltiazem, a 1,5-benzothiazepine derivative, indicating its significance in pharmacological synthesis (Yamada et al., 1998).

- Anxiolytics Development : A study synthesized various heterocyclic carboxylic esters, including compounds related to 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, as potential anxiolytics with reduced sedative effects (Clements-Jewery et al., 1988).

Chemical Analysis and Structural Studies

- Mechanism and Stereochemistry : Research focused on the synthesis and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, revealing insights into the formation mechanisms of these compounds (Wang et al., 2001).

Other Applications

- Antibacterial Evaluation : A study evaluated the antibacterial properties of 8-Substituted-2,3-Dihydro-4-(2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)-1,5-Benzothiazepines, highlighting the compound's relevance in antibacterial research (Bairwa & Sharma, 2016).

作用機序

Target of Action

Similar compounds have been found to interact with receptors such as theserotonin transporter and alpha-adrenergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and physiological processes.

Mode of Action

For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways involvingserotonin and norepinephrine . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, and the body’s response to stress.

Pharmacokinetics

For instance, 4-Methoxyamphetamine is known to be a potent and selective serotonin releasing agent . More research is needed to determine the specific ADME properties of this compound.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the safety data sheet for 4-Methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

将来の方向性

The future directions of research involving similar compounds have been suggested. For instance, slow-releasing H2S donor, GYY4137, and other phosphorothioate-based H2S donors are potent tools to study the biological functions of H2S. More work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation .

特性

IUPAC Name |

4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBSMRWHLYTOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443807 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

283610-65-1 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

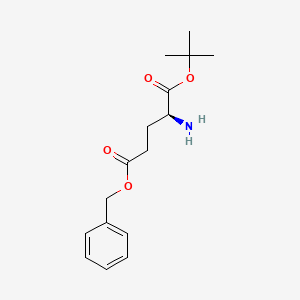

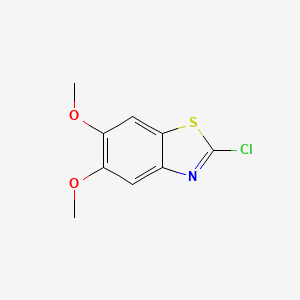

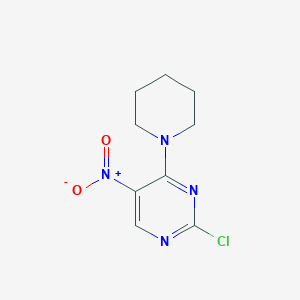

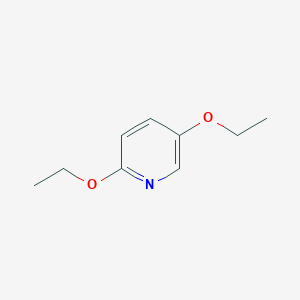

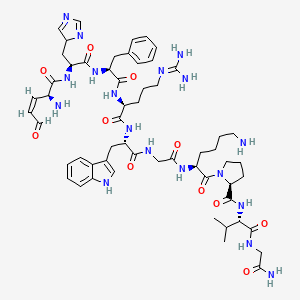

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)

![Methyl 2-[cinnamylideneamino]benzoate](/img/structure/B1624191.png)